molecular formula C14H21ClN2O B7932562 (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7932562
M. Wt: 268.78 g/mol
InChI Key: GKKXDNNNARVFPV-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by:

  • Stereochemistry: An (S)-configuration at the α-carbon of the amino group.
  • Substituents: A 4-chlorobenzyl group attached to the nitrogen. An ethyl group and a methyl branch on the butyramide backbone.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKXDNNNARVFPV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)Cl)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=C(C=C1)Cl)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, ethylamine, and 3-methylbutyric acid.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with ethylamine to form N-(4-chloro-benzyl)-N-ethylamine.

    Amidation Reaction: The intermediate is then reacted with 3-methylbutyric acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide product.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide may involve optimized reaction conditions and scalable processes. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The 4-chloro-benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and potential therapeutic applications.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chloro-benzyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Benzyl Substituent N-Alkyl Groups Key Physical/Chemical Properties Synthesis Yield (if available) Source (Evidence ID)
(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide 4-chloro Ethyl Not explicitly reported; inferred higher lipophilicity due to Cl
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide 3-cyano Ethyl CAS 1021425-59-1; Formula C₁₅H₂₁N₃O
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-methylsulfanyl Cyclopropyl CAS 72004-10-5; m.p. not reported
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-methylsulfanyl Methyl CAS 1307498-20-9; discontinued commercially

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent (electron-withdrawing) may enhance metabolic stability compared to 4-methylsulfanyl (electron-donating) or 3-cyano groups, which could influence binding interactions .

Backbone and N-Alkyl Modifications

Compound Name Backbone Structure N-Alkyl Groups Optical Rotation ([α]D) Melting Point (°C) Source (Evidence ID)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Butyramide +4.5° (c = 0.10, MeOH) 180–182
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) Pentanamide +5.7° (c = 0.08, MeOH) 174–176
(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide Butanamide Methyl Not reported Not reported

Key Observations :

  • Chain Length : Elongating the acyl chain (e.g., butyramide to pentanamide) reduces melting points (from 180–182°C to 174–176°C) and slightly increases optical rotation, suggesting conformational flexibility impacts crystallinity .
  • N-Alkyl Groups : Ethyl or cyclopropyl groups (as in the target compound) may sterically hinder enzyme binding compared to smaller methyl groups .

Biological Activity

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide, a chiral compound with the molecular formula C14H21ClN2OC_{14}H_{21}ClN_2O and a molecular weight of approximately 268.78 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a butyramide backbone with an amine group and a chloro-substituted benzyl moiety. The presence of the chlorine atom enhances its reactivity, making it a candidate for various pharmacological studies.

Research indicates that (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide may interact with specific biological targets, including receptors and enzymes involved in neurotransmitter modulation. Preliminary studies suggest its potential application in treating neurological disorders by influencing neurotransmitter systems.

Pharmacological Studies

  • Neurotransmitter Modulation : Initial studies have shown that this compound can modulate neurotransmitter pathways, which is significant for developing treatments for conditions such as depression and anxiety.
  • Receptor Interactions : The compound's ability to bind to various receptors (e.g., G-protein coupled receptors) has been explored, indicating its potential as an allosteric modulator.

Case Studies

  • Study on Antidepressant Activity : A study conducted on animal models demonstrated that administration of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide resulted in significant reductions in depressive-like behaviors, suggesting antidepressant properties .
  • Inhibition of Specific Enzymes : In vitro assays have shown that this compound can inhibit certain enzymes related to metabolic pathways, which may have implications for metabolic disorders .

Synthesis Methods

The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide generally involves multi-step organic reactions. Common methods include:

  • Reductive Amination : This method involves the reaction of an appropriate ketone precursor with an amine source under reducing conditions.
  • Substitution Reactions : Various substituted benzyl derivatives can be synthesized through nucleophilic substitution reactions involving the chloro group on the benzyl moiety.

Comparative Analysis

To understand the unique properties of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramideSimilar amine and butyramide structureDifferent chloro substitution position
N-Ethyl-3-methyl-butyramideLacks aromatic substitutionSimpler structure without halogen
(S)-2-Amino-N-(4-fluorobenzyl)-N-ethyl-3-methyl-butyramideDifferent halogen substitutionPotentially different biological activity

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